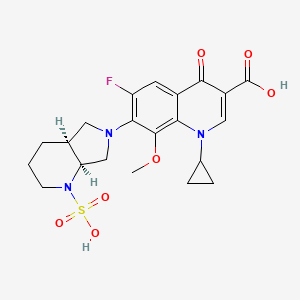
Moxifloxacin N-sulfate
Übersicht
Beschreibung
Moxifloxacin N-sulfate is a derivative of Moxifloxacin, which is a fluoroquinolone antibiotic used to treat bacterial infections in many different parts of the body . It is also used to treat and prevent plague (including pneumonic and septicemic plague) . Moxifloxacin belongs to the class of medicines known as quinolone antibiotics .
Synthesis Analysis
Moxifloxacin N-sulfate is one of the main metabolites of moxifloxacin in phase II metabolism mediated by sulfotransferases . In one study, moxifloxacin was found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) which results in an orange-coloured product .Molecular Structure Analysis
The molecular formula of Moxifloxacin N-sulfate is C21H24FN3O7S . The InChI string and SMILES representation provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
Moxifloxacin N-sulfate is a product of phase II metabolism of moxifloxacin, mediated by sulfotransferases . It has been found to react with 1,2-naphthoquinone-4-sulphonate (NQS) in alkaline medium (pH 11.0) to form an orange-coloured product .Physical And Chemical Properties Analysis
The molecular weight of Moxifloxacin N-sulfate is 481.5 g/mol . More detailed physical and chemical properties may be found in dedicated databases like PubChem .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Moxifloxacin N-sulfate: is a significant metabolite of moxifloxacin, formed during phase II metabolism mediated by sulfotransferases . It plays a crucial role in pharmacokinetic studies, where researchers develop methods to quantify its concentration in biological fluids, such as rat plasma. This aids in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Method Development
Analytical chemists have developed LC/MS/MS methods for determining Moxifloxacin N-sulfate in rat plasma, which are simple, rapid, and sensitive . These methods are crucial for ensuring the quality and safety of pharmaceutical products by accurately measuring drug concentrations.
Spectrofluorimetry in Pharmaceutical Analysis
In spectrofluorimetric analysis, Moxifloxacin N-sulfate is used to form binary complexes with reagents like eosin Y in acetate buffer, facilitating the determination of moxifloxacin in pharmaceutical preparations and biological fluids . This eco-friendly approach is vital for non-invasive drug monitoring and therapeutic drug management.
Bacterial Elimination Studies
Moxifloxacin N-sulfate’s parent compound, moxifloxacin, is known for its antibacterial efficacy against a wide range of pathogens . Research into the metabolite’s role in bacterial elimination can provide insights into the drug’s mechanism of action and its potential use in targeted antibiotic therapy.
Drug Formulation and Clinical Methods
The development of clinical methods for drug formulations often involves studying metabolites like Moxifloxacin N-sulfate. Its quantification and analysis are essential for the design of dosage forms and for ensuring consistent drug delivery and efficacy .
Environmental Impact Studies
The study of Moxifloxacin N-sulfate also extends to its environmental impact, particularly in terms of its presence in biological fluids and potential effects on ecosystems. Analytical methods are used to monitor and manage the environmental footprint of pharmaceuticals .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZVFHCRCXNK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin N-sulfate | |
CAS RN |
234080-64-9 | |
| Record name | Moxifloxacin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN 1-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?
A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify Moxifloxacin N-sulfate concentrations in rat plasma []. Key features include:
Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?
A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of Moxifloxacin N-sulfate in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



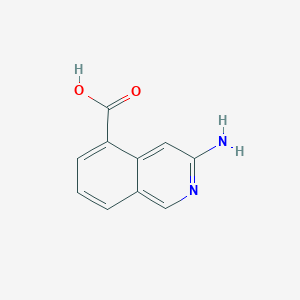
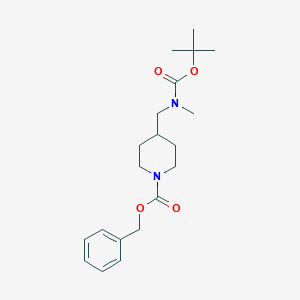
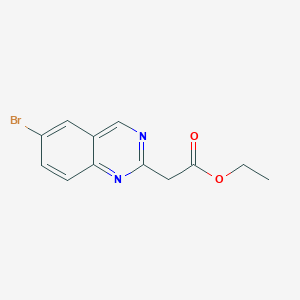
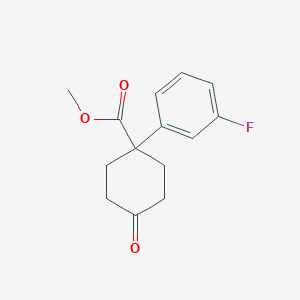

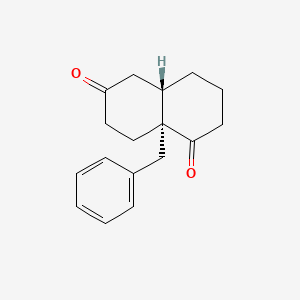
![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)
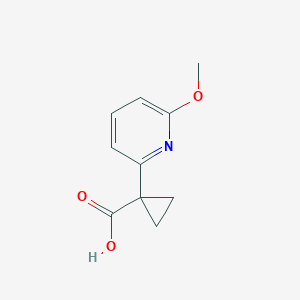
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)



![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)